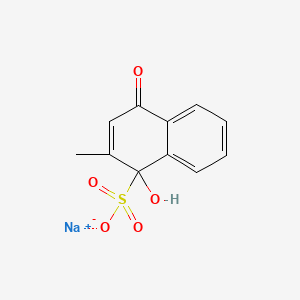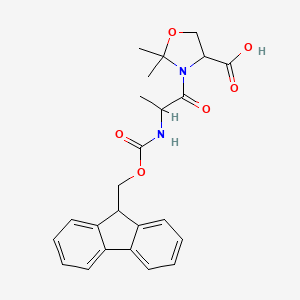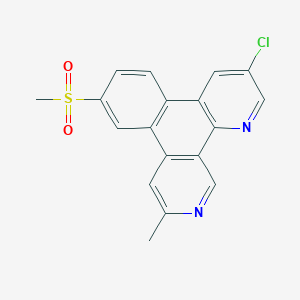
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate is an organic compound with the molecular formula C12H9NaO4S. It is a sodium salt derivative of a naphthalene sulfonate, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-methyl-4-oxonaphthalene. The reaction is carried out by treating the naphthalene derivative with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions generally include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the naphthalene derivative is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation methods. The final product is purified to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to active sites, while the sulfonate group enhances solubility and facilitates transport across biological membranes. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2-methyl-4-oxonaphthalene: Lacks the sulfonate group, making it less soluble in water.
Sodium 1-hydroxy-2-methyl-4-oxonaphthalene-2-sulfonate: Similar structure but with the sulfonate group at a different position, affecting its reactivity and applications.
1-Hydroxy-2-methyl-4-oxonaphthalene-1-sulfonic acid: The acid form of the compound, which is less stable compared to the sodium salt.
Uniqueness
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate is unique due to its combination of functional groups that confer distinct chemical properties. The presence of the sulfonate group enhances its solubility and reactivity, making it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
99332-89-5 |
|---|---|
Fórmula molecular |
C11H9NaO5S |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O5S.Na/c1-7-6-10(12)8-4-2-3-5-9(8)11(7,13)17(14,15)16;/h2-6,13H,1H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
XTSOGVSBOZTNME-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)C2=CC=CC=C2C1(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)




![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)
![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)

![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
